Dimethylaminoethyl-alpha-phenylcinnamate
Description
Dimethylaminoethyl-alpha-phenylcinnamate is a cinnamate derivative characterized by a dimethylaminoethyl ester group attached to the alpha-carbon of the cinnamic acid backbone. The dimethylaminoethyl moiety likely enhances solubility in polar solvents and may influence bioavailability or receptor interactions compared to simpler cinnamate esters.
Properties
CAS No. |
76391-87-2 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (Z)-2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C19H21NO2/c1-20(2)13-14-22-19(21)18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3/b18-15- |
InChI Key |
FAEYKPJTNIFJLJ-SDXDJHTJSA-N |
SMILES |
CN(C)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
CN(C)CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Synonyms |
dimethylaminoethyl-alpha-phenylcinnamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key properties of Dimethylaminoethyl-alpha-phenylcinnamate and its analogs, inferred from structural and functional similarities to compounds in the evidence:
Detailed Comparisons
Functional Group Impact on Solubility and Reactivity
- Dimethylaminoethyl Group: Introduces basicity (pKa ~8–9) and enhances water solubility compared to non-polar analogs like phenethyl cinnamate. This may facilitate use in drug delivery systems .
- Trifluoromethyl Group (Methyl 4-Trifluoromethylcinnamate) : Increases lipophilicity and metabolic resistance, making it suitable for agrochemical applications .
- Cyano Group (Ethyl α-cyanocinnamate): Polar but non-ionizable, likely improving UV stability for polymer applications .
Application-Specific Performance
- Flavoring Agents : Phenethyl cinnamate and alpha-AMYLCINNAMALDEHYDE are preferred due to established GRAS status and low odor thresholds .
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